molecular formula C23H30ClF2N3O B1664934 Amperozide hydrochloride CAS No. 75529-73-6

Amperozide hydrochloride

Cat. No. B1664934
CAS RN: 75529-73-6
M. Wt: 401.5 g/mol
InChI Key: NNAIYOXJNVGUOM-UHFFFAOYSA-N
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Description

Amperozide is an atypical antipsychotic of the diphenylbutylpiperazine class . It acts as an antagonist at the 5-HT2A receptor . It does not block dopamine receptors as with most antipsychotic drugs, but does inhibit dopamine release, and alters the firing pattern of dopaminergic neurons . Its main use is in veterinary medicine, primarily in intensively farmed pigs, for decreasing aggression and stress and thereby increasing feeding and productivity .


Molecular Structure Analysis

Amperozide has a molecular formula of C23H29F2N3O . The molecular weight is 401.4927 . The structure of Amperozide includes a diphenylbutylpiperazine moiety .

Scientific Research Applications

1. Influence on Oxytocin Secretion

Amperozide hydrochloride, an antipsychotic drug, has been found to significantly increase plasma levels of oxytocin in both female and male rats. This effect appears maximal around 30 minutes after drug injection and returns to basal levels within 120 minutes. This suggests a potential role for oxytocin in the behavioral effects of amperozide hydrochloride, although further research is needed to explore this possibility (Uvnäs-Moberg, Alster, & Svensson, 2005).

2. Application in Stroke Recovery

While not directly related to amperozide hydrochloride, it's important to note research exploring the role of similar pharmacological agents like amphetamine in stroke recovery. Studies have shown positive modifications in outcomes in animal models of stroke when neuromodulation with pharmacological agents is paired with behavioral experience (Walker-Batson, Mehta, Smith, & Johnson, 2016).

3. Effects on Social Behavior

Amperozide hydrochloride promotes social interactions in rats and reduces craving for substances like cocaine and alcohol. It has been found to produce a place preference in rats at specific dosages, indicating its potential appetitive nature. This suggests its possible utility in modifying social behaviors, although its abuse potential requires further research (Rademacher, Anders, Riley, Nesbitt, & Steinpreis, 2000).

4. Enhancing Social Cohesion

Amperozide hydrochloride has been shown to increase the time spent in contact between pairs of male rats, indicating its effectiveness in promoting social cohesion. This effect is greater than that induced by paroxetine, a selective serotonin uptake inhibitor, suggesting that amperozide hydrochloride may be a more effective treatment for conditions like social anxiety disorder (Rademacher, Anderson, & Steinpreis, 2002).

Future Directions

While Amperozide was investigated for the treatment of schizophrenia in humans, it was never adopted clinically for this indication . Its main use is in veterinary medicine, primarily in intensively farmed pigs . The future directions of Amperozide hydrochloride could potentially explore its effects in other applications, although more research would be needed.

properties

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F2N3O.ClH/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19;/h5-12,22H,2-4,13-17H2,1H3,(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQHKNWFXHBJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75558-90-6 (Parent)
Record name Amperozide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075529736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID501019079
Record name Amperozide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amperozide hydrochloride

CAS RN

75529-73-6, 86725-37-3
Record name Amperozide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075529736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amperozide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086725373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amperozide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPEROZIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V2171U69N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
J Ichikawa, HY Meltzer - Journal of neurochemistry, 1992 - Wiley Online Library
The in vivo effects of amperozide, a novel atypical antipsychotic drug, on the release of dopamine (DA) and the output of its metabolite, 3,4‐dihydroxyphenylacetic acid (DOPAC), were …
Number of citations: 62 onlinelibrary.wiley.com
GG Nomikos, M Iurlo, JL Andersson, K Kimura… - …, 1994 - Springer
… Amperozide hydrochloride (Pharmacia LEO Therapeutics AB) and raclopride tartrate (Astra) were dissolved in 0.9% NaC1 and administered SC in doses of 5.0 or 10 mg/kg, and 0.5 or …
Number of citations: 142 link.springer.com
P Höglund, M Eriksson… - Journal of pharmacy and …, 1986 - academic.oup.com
… intraperitoneally in a volume of 0.1 mlilO0 g: amperozide hydrochloride (2 mg kg-I), … Solutions of amperozide hydrochloride (2.0 mg ml-I), melperone chloride (2.0 mg ml-1) and …
Number of citations: 4 academic.oup.com
E Eriksson - Life sciences, 1990 - Elsevier
The effects of amperozide (a diphenylbutylpiperazinecarboxamide derivative) on the uptake and release of 3 H-dopamine in vitro were investigated. Amperozide inhibited the …
Number of citations: 19 www.sciencedirect.com
E Eriksson, E Christensson - Pharmacology & Toxicology, 1990 - Wiley Online Library
Amperozide, a putatively antipsychotic drug, was studied for its effects on uptake and release of [ 3 H]‐dopamine in rat brain in vitro. Amperozide inhibited uptake of [ 3 H]‐dopamine in …
Number of citations: 27 onlinelibrary.wiley.com
EA Jones, BA McMillen - Pharmacy and Pharmacology …, 1995 - Wiley Online Library
… Amperozide hydrochloride was generously supplied by Kabi Pharmacia (Malmo, Sweden). Amperozide was dissolved in saline, pH 5.5. All doses refer to free base. …
Number of citations: 16 onlinelibrary.wiley.com
G Balizs, S Börner, A Wennemar - Analyst, 1994 - pubs.rsc.org
Amperozide (4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide) is used in veterinary medicine because of its sedative effect on pigs. A method developed for the …
Number of citations: 9 pubs.rsc.org
A Björk, NG Olsson, E Christensson… - Journal of animal …, 1988 - academic.oup.com
… Amperozide hydrochloride was supplied as a 1% granule mixed with the first ration offered. … kg/pig of feed top-dressed with amperozide hydrochloride to give an average oral dose of 4 …
Number of citations: 51 academic.oup.com
AKK Björk - Applied Animal Behaviour Science, 1989 - Elsevier
… Every pig in each pen was given a single intramuscular injection of either 1 mg kg -1 of amperozide hydrochloride (10 mg m1-1 solution), 2 mg kg -1 of azaperone hydrochloride (40 mg …
Number of citations: 49 www.sciencedirect.com
RE Steinpreis, AP Anderson, DJ Rademacher - Citeseer
The purpose of this study was to compare the effects of amperozide, a 5-HT 2A receptor antagonist, which is used as an antipsychotic, with the effects paroxetine, a selective serotonin …
Number of citations: 2 citeseerx.ist.psu.edu

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